2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester
Overview
Description
2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester is an organic compound with the molecular formula C13H19NO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with an aminomethyl group and the carboxylic acid is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester typically involves the following steps:
Formation of the Phenoxyacetic Acid Derivative: The starting material, 4-(aminomethyl)phenol, is reacted with chloroacetic acid under basic conditions to form 2-[4-(aminomethyl)phenoxy]acetic acid.
Esterification: The carboxylic acid group of 2-[4-(aminomethyl)phenoxy]acetic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding alcohol.
Substitution: New C-N bonded compounds.
Scientific Research Applications
2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: Lacks the aminomethyl and tert-butyl ester groups.
4-(Aminomethyl)phenol: Lacks the acetic acid and tert-butyl ester groups.
2-[4-(Aminomethyl)phenoxy]ethanol: Similar structure but with an alcohol group instead of the ester.
Uniqueness
2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester is unique due to the combination of the aminomethyl group and the tert-butyl ester, which imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
tert-butyl 2-[4-(aminomethyl)phenoxy]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-7H,8-9,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFULTGUWFFTKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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